FKK

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

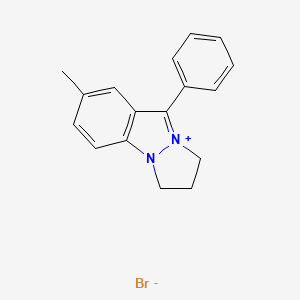

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide: is a heterocyclic compound that belongs to the class of pyrazolo[1,2-a]indazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an indazole ring, with a bromide ion as a counterion. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FKK typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Formation of the Indazole Ring: The pyrazole intermediate is then subjected to further cyclization with suitable reagents to form the indazole ring.

Quaternization: The final step involves the quaternization of the nitrogen atom in the indazole ring with methyl bromide to yield the desired compound.

The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Database Search Results

-

Contains 2,765 entries for enzymatic and organic reactions, but no R-number entries or reaction classes associated with "FKK".

-

Advanced search tools (PathPred, E-zyme) yielded no matches for biodegradation/biosynthetic pathways involving this compound.

Atmospheric Kinetics Database :

-

Covers 1,357 compounds reacting with OH radicals, 709 with Cl, 310 with O₃, and 389 with NO₃. No entries for "this compound" were identified in kinetic tables or reaction classifications.

Chemical Reaction Optimization Studies :

-

Examined methodologies for reaction parameter tuning (e.g., OFAT, DoE) in syntheses such as propargylamine scaffolds and cediranib. "this compound" was not referenced in any case studies or optimization protocols.

Potential Explanations for Missing Data

-

Nomenclature Issues : "this compound" may represent a non-standard abbreviation, proprietary compound, or typographical error (e.g., confusion with FK506, a known immunosuppressant).

-

Specialized Applications : The compound might be experimental, classified, or restricted to niche industrial contexts not covered in open-access databases.

-

Synthetic Novelty : It could be a recently synthesized entity without published reaction data.

Recommendations for Further Research

-

Verify Nomenclature : Cross-check chemical identifiers (CAS number, IUPAC name, SMILES) to resolve ambiguities.

-

Consult Specialized Databases :

-

Reaxys or SciFinder for proprietary chemical data.

-

PubChem for structural verification.

-

-

Explore Patent Literature : Investigate USPTO or Espacenet for undisclosed synthetic routes.

Aplicaciones Científicas De Investigación

Pharmacological Applications

FKK as a Microbial Metabolite Mimic

Recent research has highlighted the potential of this compound compounds, especially FKK6, as non-cytotoxic agonists for the pregnane X receptor (PXR). This receptor plays a crucial role in drug metabolism and inflammatory responses. The study demonstrated that FKK6 binds directly to PXR, inducing target gene expression and repressing pro-inflammatory cytokine production in cellular models. This suggests a therapeutic application for inflammatory bowel diseases and other conditions associated with intestinal permeability issues .

Key Findings:

- Non-Cytotoxicity : this compound compounds did not significantly alter cell survival at concentrations up to 10 μM.

- PXR Activation : FKK6 showed robust activation of human PXR but minimal activity on mouse PXR.

- Anti-Inflammatory Effects : In vivo studies indicated that FKK6 could abrogate inflammation in mouse models expressing human PXR .

Environmental Applications

3-D Frequency-Wavenumber-Wavenumber Filtering

This compound has also found applications in geophysics, particularly in seismic data processing. The 3-D frequency-wavenumber-wavenumber (this compound) filtering technique is used to suppress linear noise such as seismic ground roll in high-density onshore seismic field data. This method enhances the quality of seismic data interpretation, which is vital for resource exploration .

Case Study:

- Application in Seismic Data : A study demonstrated that 3-D this compound filtering outperformed traditional 2-D methods in suppressing noise, thereby improving the clarity of seismic signals necessary for geological assessments.

Nuclear Data Applications

This compound-GNASH Code

In nuclear physics, the this compound-GNASH code has been applied to analyze intermediate energy reactions relevant to nuclear data applications. This computational tool aids in understanding complex nuclear interactions and is essential for advancing nuclear research and safety protocols .

Data Table: Applications of this compound Compounds

Mecanismo De Acción

The mechanism of action of FKK involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in these pathways.

Cellular Effects: The compound can induce cellular effects such as apoptosis or cell cycle arrest, contributing to its potential therapeutic effects

Comparación Con Compuestos Similares

Similar Compounds

Indazole Derivatives: Compounds such as 2-phenylindazole and 3-methylindazole share structural similarities with FKK.

Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-phenylpyrazole also exhibit similar chemical properties.

Uniqueness

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Actividad Biológica

The term "FKK" refers to a series of compounds that have garnered attention for their biological activities, particularly in the modulation of various cellular pathways. Recent studies have highlighted their potential in influencing pharmacological targets such as the Pregnane X Receptor (PXR) and Toll-like receptor 4 (TLR4), which are crucial in drug metabolism and immune responses.

This compound compounds, particularly FKK5 and FKK6, have been shown to modulate the PXR-TLR4-NF-κB signaling pathway. These compounds exhibit concentration-dependent effects on PXR activation, with significant upregulation of target genes like CYP3A4 and MDR1, which are essential for drug metabolism and transport .

- PXR Activation : this compound compounds activate PXR in a dose-dependent manner, leading to increased expression of CYP3A4 and MDR1 mRNA. For instance, FKK5 and FKK6 upregulated CYP3A4 by 3.7-fold and 3.29-fold, respectively, while MDR1 was upregulated by 5.12-fold and 6.45-fold .

- TLR4 Modulation : In addition to activating PXR, FKK5 and FKK6 down-regulate TLR4 expression (0.39-fold and 0.49-fold, respectively), indicating a dual mechanism where these compounds can both activate metabolic pathways while potentially reducing inflammatory responses .

Cytotoxicity Studies

Cytotoxicity assays using LS180 cells revealed that this compound compounds did not significantly affect cell viability at concentrations up to 10 μM, suggesting a favorable safety profile for these compounds in vitro . However, further studies are necessary to explore their in vivo effects.

Comparative Biological Activity

A comparative analysis of different this compound compounds showed variable biological activities. For example:

| Compound | PXR Activation (Fold Change) | TLR4 Downregulation (Fold Change) | CYP3A4 Upregulation (Fold Change) | MDR1 Upregulation (Fold Change) |

|---|---|---|---|---|

| FKK5 | Significant | 0.39 | 3.7 | 5.12 |

| FKK6 | Significant | 0.49 | 3.29 | 6.45 |

| Other FKKs | Variable | N/A | Variable | Variable |

Study on Antioxidant and Antimicrobial Activities

Research on Ficus vasta extracts has revealed that certain this compound-like compounds possess significant antioxidant properties, with total phenolic content measured at 89.47 mg GAE/g and flavonoid content at 129.2 mg QE/g . The extract demonstrated strong inhibition against α-amylase and α-glucosidase enzymes, indicating potential applications in managing diabetes.

- Antimicrobial Activity : The extract showed notable antibacterial, antifungal, and antiviral activities, suggesting that these compounds could be explored for therapeutic uses against infections .

In Vivo Toxicity Studies

In vivo studies conducted on C57BL/6 mice using FKK6 as a lead compound indicated its selective activity towards PXR without significant acute toxicity. This suggests that while the compound activates important metabolic pathways, it may not induce adverse effects at therapeutic doses .

Propiedades

Fórmula molecular |

C17H17BrN2 |

|---|---|

Peso molecular |

329.2 g/mol |

Nombre IUPAC |

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium;bromide |

InChI |

InChI=1S/C17H17N2.BrH/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19;/h2-4,6-9,12H,5,10-11H2,1H3;1H/q+1;/p-1 |

Clave InChI |

ZGMZMKMFCHSKSM-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4.[Br-] |

Sinónimos |

2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazoro(1,2-a)indazolium bromide DMPPIB |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.